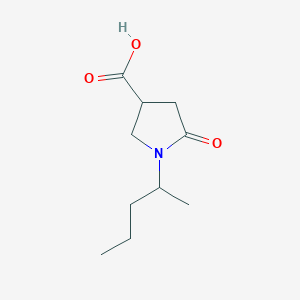![molecular formula C16H17N3O B2574767 N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411252-91-8](/img/structure/B2574767.png)
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a synthetic compound that is commonly used in various biochemical and physiological experiments to study the mechanisms of action of different drugs and their effects on the body.
Wirkmechanismus
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor. It binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in the inhibition of the NMDA receptor and a decrease in the influx of calcium ions into the cell. The inhibition of the NMDA receptor has been shown to have various effects on the body, including analgesic, anesthetic, and anti-convulsant effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. It has been shown to have analgesic and anti-convulsant effects in animal models. This compound has also been shown to have anesthetic effects in humans, although its use as an anesthetic is limited due to its potential toxicity. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound has potential toxicity and can cause side effects, such as seizures and respiratory depression, at high doses. Additionally, this compound is not selective for the NMDA receptor and can also bind to other receptors, such as the sigma receptor.
Zukünftige Richtungen
There are several future directions for research on N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide. One area of research is the development of more selective NMDA receptor antagonists that have fewer side effects than this compound. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, research on the potential use of this compound as a neuroprotective agent in various neurological conditions is ongoing.
Synthesemethoden
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide is synthesized by reacting cyclopropylamine with 1-phenyl-4-bromomethylpyrazole in the presence of a palladium catalyst. The resulting product is then treated with propargyl bromide to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has various applications in scientific research. It is commonly used as a tool to study the mechanisms of action of different drugs and their effects on the body. This compound is also used to investigate the role of different receptors in the body and their interactions with various ligands. This compound has been shown to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-16(20)18(14-8-9-14)11-13-10-17-19(12-13)15-6-4-3-5-7-15/h2-7,10,12,14H,1,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBQQXWYPKBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN(N=C1)C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2574691.png)
![N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2574693.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2574694.png)

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)
![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)
![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2574699.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide](/img/structure/B2574701.png)
![N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2574704.png)

![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)